molecular formula C15H16N2O2 B7509889 N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide

N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide

Numéro de catalogue B7509889
Poids moléculaire: 256.30 g/mol
Clé InChI: UOYKIYSIOKRJDX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. CPI-613 is a lipoate analog that targets the mitochondrial tricarboxylic acid (TCA) cycle enzymes and disrupts the energy metabolism of cancer cells.

Mécanisme D'action

N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide targets the mitochondrial TCA cycle enzymes, including pyruvate dehydrogenase, alpha-ketoglutarate dehydrogenase, and succinate dehydrogenase. By inhibiting these enzymes, N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide disrupts the energy metabolism of cancer cells, leading to decreased ATP production and increased oxidative stress. This results in apoptosis and cell death in cancer cells.
Biochemical and Physiological Effects
N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide has been shown to induce apoptosis and cell death in cancer cells through the disruption of the mitochondrial TCA cycle. N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide also increases oxidative stress in cancer cells, leading to DNA damage and cell death. In addition, N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide has been shown to enhance the activity of other anticancer agents, such as gemcitabine and paclitaxel, in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide has several advantages for lab experiments, including its potent anticancer activity and ability to enhance the activity of other anticancer agents. N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide is also commercially available for research purposes, making it easily accessible for scientists. However, N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide has some limitations for lab experiments, including its high cost and limited solubility in aqueous solutions.

Orientations Futures

There are several future directions for the research and development of N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide. One direction is to evaluate the efficacy of N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide in combination with other anticancer agents in clinical studies. Another direction is to investigate the potential of N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide as a radiosensitizer in cancer treatment. Additionally, further studies are needed to elucidate the mechanism of action of N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide and its potential for targeting specific cancer types.

Méthodes De Synthèse

The synthesis of N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide involves the condensation of N-cyclopropyl-2-bromoacetamide with 1-methylidene-3-oxoisoindoline in the presence of a base. The resulting product is then treated with lithium hydroxide to form N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide. The synthesis of N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide has been reported in several publications, and the compound is commercially available for research purposes.

Applications De Recherche Scientifique

N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide has been extensively studied in preclinical and clinical settings for its anticancer activity. In preclinical studies, N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide has shown potent activity against a wide range of cancer cell lines, including pancreatic, breast, lung, and colon cancer. N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide has also been shown to enhance the activity of other anticancer agents, such as gemcitabine and paclitaxel, in preclinical studies.
In clinical studies, N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide has been evaluated in patients with advanced solid tumors, including pancreatic cancer, non-small cell lung cancer, and hepatocellular carcinoma. N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide has shown promising results in these studies, with some patients experiencing partial or complete responses to treatment. N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide has also been well-tolerated, with a manageable safety profile.

Propriétés

IUPAC Name

N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-9-12-5-3-4-6-13(12)15(19)17(9)10(2)14(18)16-11-7-8-11/h3-6,10-11H,1,7-8H2,2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYKIYSIOKRJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CC1)N2C(=C)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.